molecular formula C11H16N2O3 B14121873 1-(2,4-Dimethoxybenzyl)-3-methylurea

1-(2,4-Dimethoxybenzyl)-3-methylurea

Cat. No.: B14121873
M. Wt: 224.26 g/mol
InChI Key: DHEBTTSTGDGKHC-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxybenzyl)-3-methylurea is an organic compound characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 4 positions, and a urea moiety attached to a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxybenzyl)-3-methylurea typically involves the reaction of 2,4-dimethoxybenzylamine with an isocyanate derivative. One common method is the reaction of 2,4-dimethoxybenzylamine with methyl isocyanate under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and may require a catalyst to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxybenzyl)-3-methylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,4-Dimethoxybenzyl)-3-methylurea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxybenzyl)-3-methylurea involves its interaction with specific molecular targets. The methoxy groups and urea moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a benzyl group with methoxy substituents and a urea moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-3-methylurea

InChI

InChI=1S/C11H16N2O3/c1-12-11(14)13-7-8-4-5-9(15-2)6-10(8)16-3/h4-6H,7H2,1-3H3,(H2,12,13,14)

InChI Key

DHEBTTSTGDGKHC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NCC1=C(C=C(C=C1)OC)OC

Origin of Product

United States

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